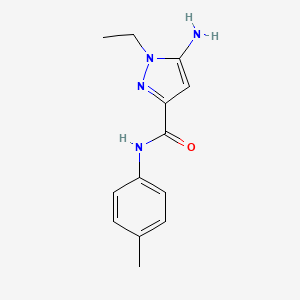
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the thiazole core formation, which can be achieved through the Hantzsch thiazole synthesis. The process involves reacting α-haloketones with thioamides.
The 3,5-dimethoxybenzamide part can be introduced via a subsequent nucleophilic aromatic substitution reaction.
The final step often involves coupling the intermediates using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to yield the target compound.
Industrial Production Methods:
Scale-up production in an industrial setting would utilize continuous flow processes to improve yield and efficiency. Advanced techniques like microwave-assisted synthesis may also be employed to shorten reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the thiazole ring or the dimethylamino group, leading to various oxidized products.
Reduction: Reduction reactions might involve the conversion of nitro groups (if any modifications are present) or the carbonyl groups in the benzamide part.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, permitting further functionalization.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions might involve bases (e.g., NaOH) or acids (e.g., HCl).
Major Products Formed:
Oxidation products could include sulfoxides or sulfones.
Reduction products may include amines or alcohols.
Substitution leads to diversified aromatic compounds with varied substituents.
Aplicaciones Científicas De Investigación
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several applications:
Chemistry: Utilized in the synthesis of novel organic compounds and as a building block in complex molecule construction.
Biology: Applied in the study of cellular processes and as a potential probe in bioassays.
Medicine: Investigated for its pharmacological properties, potentially serving as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the formulation of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects through various molecular pathways:
Molecular Targets: It may bind to specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: This interaction can trigger signal transduction pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolic pathways.
Comparación Con Compuestos Similares
Comparison: Compared to other benzamide derivatives and thiazole-containing compounds, this compound stands out due to its dual aromatic rings and the presence of a thiazole moiety, providing a unique combination of properties.
Unique Aspects: The compound's specific structure enables it to participate in diverse chemical reactions and interact with multiple biological targets.
Similar Compounds: Similar compounds might include thiazole derivatives like 2-aminothiazole or benzamide derivatives such as N-(3,5-dimethoxyphenyl)benzamide.
Propiedades
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-26(2)17-7-5-15(6-8-17)23-20(27)11-16-13-31-22(24-16)25-21(28)14-9-18(29-3)12-19(10-14)30-4/h5-10,12-13H,11H2,1-4H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMBSHOCGEZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)


![2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2695579.png)
![3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2695580.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695581.png)

![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2695585.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2695588.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2695589.png)


